molecular formula C8H4Cl2F3NO B6335897 N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 64694-85-5

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B6335897
CAS No.: 64694-85-5
M. Wt: 258.02 g/mol
InChI Key: CEUUTXSUYHNAJK-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of dichlorophenyl and trifluoroacetamide groups in its structure

Mechanism of Action

Target of Action

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, also known as Propanil, primarily targets the photosynthetic electron transfer process in plants . It inhibits the Hill reaction in photosystem II (PSII), a crucial part of the photosynthesis process .

Mode of Action

The compound interacts with its targets by inhibiting the electron transport chain reaction in photosynthesis . This inhibition prevents the conversion of CO2 to carbohydrate precursors, thereby inhibiting the further development of the weed .

Biochemical Pathways

The affected pathway is the photosynthetic electron transfer process, specifically the Hill reaction in photosystem II . The downstream effects include the disruption of the plant’s ability to convert light energy into chemical energy, which is essential for growth and survival .

Pharmacokinetics

It’s worth noting that similar compounds like propanil are known to be rapidly metabolized in certain plants like rice, which contain high levels of the enzyme aryl acylamidase (aaa) .

Result of Action

The primary result of the compound’s action is the inhibition of plant growth, particularly in weeds . By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the persistence of similar compounds like Propanil in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . The compound’s efficacy can also be influenced by the presence of certain bacterial strains capable of degrading it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichloroaniline+Trifluoroacetic anhydrideThis compound\text{3,4-Dichloroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 3,4-Dichloroaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUUTXSUYHNAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879273
Record name ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64694-85-5
Record name ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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